Neuropeptide Y (2-36) is a biologically active fragment of the larger neuropeptide Y molecule, which consists of 36 amino acids. This neuropeptide plays a crucial role in various physiological processes, including appetite regulation, stress response, and circadian rhythms. Neuropeptide Y is predominantly found in the central nervous system (CNS) and peripheral nervous system (PNS), where it acts as a neurotransmitter and neuromodulator. Its distribution is particularly high in areas such as the hypothalamus and hippocampus, which are critical for energy balance and emotional regulation .
Neuropeptide Y was first isolated from porcine brain tissue in 1982. It is synthesized primarily in GABAergic neurons and is released in response to various physiological stimuli, such as stress and nutrient intake. The peptide is also produced in other species, including rats and humans, highlighting its evolutionary conservation across mammals .
Neuropeptide Y belongs to a family of neuropeptides that includes peptide YY and pancreatic polypeptide. It interacts with a range of receptors classified as G protein-coupled receptors, specifically the Y1, Y2, Y4, and Y5 subtypes. These receptors mediate various biological effects, including food intake stimulation and mood regulation .
The synthesis of Neuropeptide Y (2-36) can be achieved through several methods:
The purity of synthesized Neuropeptide Y (2-36) is typically greater than 95%, ensuring its suitability for research applications. The molecular weight of this peptide is approximately 4271.75 Da, with a specific sequence that includes a C-terminal amide modification .
Neuropeptide Y (2-36) has a complex structure characterized by a specific sequence of amino acids that contribute to its biological activity. The sequence is as follows:
The structure features several disulfide bonds that stabilize its conformation, which is essential for receptor binding .
Neuropeptide Y (2-36) participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways:
The interactions between Neuropeptide Y and its receptors involve conformational changes within the receptor structure, facilitating downstream signaling events that affect neuronal activity and hormonal release.
Neuropeptide Y exerts its effects primarily through the activation of specific G protein-coupled receptors located throughout the CNS and PNS. The mechanism involves:
Research indicates that different receptor subtypes mediate distinct physiological responses; for example, activation of the Y1 receptor promotes feeding behavior, while the Y2 receptor is implicated in appetite suppression.
Neuropeptide Y (2-36) is typically stored at -20°C under desiccated conditions to maintain stability. It exhibits solubility in water at concentrations up to 1.5 mg/ml .
The peptide's chemical properties include:
These properties are crucial for its use in experimental settings where precise concentrations are necessary for reliable results.
Neuropeptide Y (2-36) has several scientific uses:
Neuropeptide Y (2-36) is an N-terminally truncated isoform derived from the full-length 36-amino-acid peptide NPY1–36. Its primary sequence begins with proline at position 2 (Pro2), eliminating the N-terminal tyrosine (Tyr1) characteristic of the intact neuropeptide. The human/rat variant shares the conserved sequence PSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2, featuring a C-terminal amidation critical for receptor recognition [4] [6]. This amidation represents a key post-translational modification (PTM) that stabilizes the α-helical structure in the C-terminal segment. Additional PTMs include:
Alanine-scanning mutagenesis reveals that residues Arg25, Tyr27, and Tyr36 are indispensable for receptor engagement, whereas substitutions in the N-terminal segment (Pro2, Ser3) minimally impact bioactivity [6].
Table 1: Functional Domains of NPY (2-36) Fragments
Region | Residues | Functional Role | Consequence of Modification |
---|---|---|---|
N-terminal | Pro2-Ser3 | Proteolytic susceptibility | Alters metabolic stability |
α-helical core | Ala14-Leu30 | Structural integrity | Disruption ablates receptor binding |
C-terminal amidation | Arg33-Tyr36-NH2 | Y1/Y2/Y5 receptor engagement | Deamidation abolishes activity |
Human and rat NPY2–36 exhibit 97.14% sequence identity, differing only at position 17: human NPY contains methionine (Met17), while rat NPY carries leucine (Leu17) [10]. This conservative substitution minimally impacts overall conformation but influences oxidative stability. Structural analyses confirm both isoforms adopt a conserved PP-fold tertiary structure, characterized by:
Cryo-EM studies of Y2 receptor complexes demonstrate identical binding modes for human and rat NPY2–36, with the C-terminal segment embedded in the receptor’s orthosteric pocket and the N-terminus folded back onto the α-helix [9]. Functional assays show nanomolar receptor affinity for both isoforms:
Table 2: Human-Rat NPY (2-36) Structural Homology
Structural Feature | Human NPY (2-36) | Rat NPY (2-36) | Functional Implication |
---|---|---|---|
Residue 17 | Met | Leu | Higher oxidative sensitivity (human) |
Receptor affinity (Y2) | 1.6 nM | 1.7 nM | Equivalent bioactivity |
PP-fold stability | ΔG = -8.9 kcal/mol | ΔG = -9.1 kcal/mol | Near-identical conformation |
NPY2–36 is generated in vivo through two primary enzymatic pathways:1. Aminopeptidase P (AmP)-mediated cleavage:- Removes Tyr1 from NPY1–36- Inhibited by apstatin (Ki < 100 nM)- Kinetics: Vmax = 12.3 pmol/min/mL, Km = 42 μM [4]
Notably, NPY2–36 is a transient metabolite rapidly processed to NPY3–36 by DPPIV in serum (t1/2 = 8 min). This cascade occurs in blood and cerebrospinal fluid, with tissue-specific rates influenced by protease expression [4] [8].
Table 3: Proteolytic Cascade Generating NPY (2-36) and Derivatives
Enzyme | Substrate | Product | Inhibitor | Kinetic Parameters |
---|---|---|---|---|
Aminopeptidase P | NPY1–36 | NPY2–36 | Apstatin | Km = 42 μM; Vmax = 12.3 pmol/min/mL |
Dipeptidyl peptidase IV | NPY2–36 | NPY3–36 | Vildagliptin | Km = 28 μM; Vmax = 310 pmol/min/mL |
Plasma kallikrein | NPY3–36 | NPY3–35 | Gabexate | Km = 165 μM; Vmax = 8.7 pmol/min/mL |
NPY2–36 displays limited stability in biological fluids due to susceptibility to:
LC-MS/MS analyses identify degradation products in serum:
Stabilization strategies include:
Table 4: Degradation Kinetics of NPY (2-36) in Human Serum
Degradation Product | Formation Rate (pmol/min/mL) | Half-life (min) | Receptor Activity |
---|---|---|---|
NPY2–36 (parent) | - | 8–12 | Y1/Y2/Y5 agonist |
NPY3–36 | 310 | >60 | Y2/Y5 selective agonist |
NPY3–35 | 8.7 | Stable | No receptor binding |
NPY2–35 | 1.2 | Stable | Partial Y2 antagonist |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2